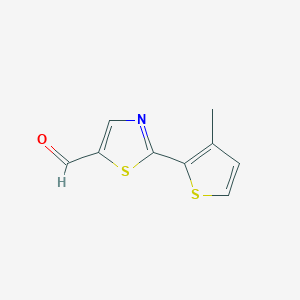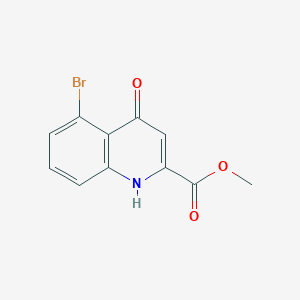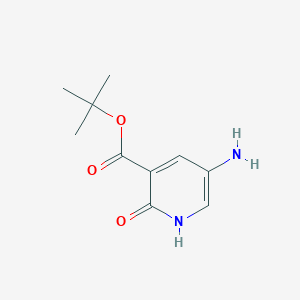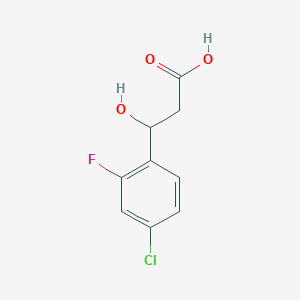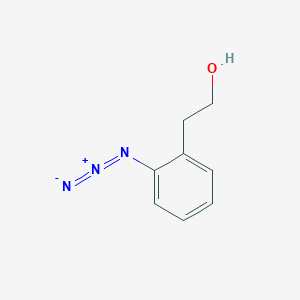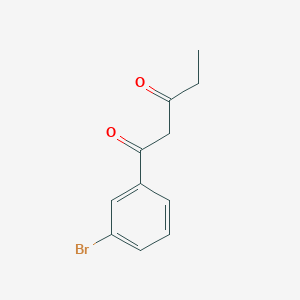
1-(3-Bromophenyl)pentane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromophenyl)pentane-1,3-dione is an organic compound with the molecular formula C11H11BrO2 and a molecular weight of 255.11 g/mol . This compound features a bromine atom attached to a phenyl ring, which is further connected to a pentane-1,3-dione moiety. The presence of both bromine and the diketone structure makes this compound interesting for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(3-Bromophenyl)pentane-1,3-dione can be synthesized through various methods. One common approach involves the sequential Michael addition and retro-Claisen condensation of 1,3-diarylpropan-1,3-diones with nitrostyrenes . This method provides a straightforward route to the desired compound under mild, transition-metal-free conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis, such as the use of efficient catalysts and optimized reaction conditions, are likely employed to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Bromophenyl)pentane-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Oxidation and Reduction: The diketone moiety can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Cycloaddition Reactions: The compound can undergo cycloaddition reactions, forming cyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxidation states of the diketone moiety.
Applications De Recherche Scientifique
1-(3-Bromophenyl)pentane-1,3-dione has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of biologically active molecules.
Organic Electronics: It serves as an electron acceptor in the design of dyes for solar cells and other electronic applications.
Photopolymerization: The compound is used as a photoinitiator in polymerization reactions.
Optical Sensing: It is employed in the development of sensors for detecting various analytes.
Mécanisme D'action
The mechanism of action of 1-(3-Bromophenyl)pentane-1,3-dione depends on its specific application. In medicinal chemistry, it may interact with biological targets through its bromine and diketone functionalities, forming covalent or non-covalent interactions with proteins or enzymes. In organic electronics, its electron-accepting properties facilitate charge transfer processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Bromophenyl)pentane-1,3-dione: Similar structure but with the bromine atom in the para position.
1-(3-Chlorophenyl)pentane-1,3-dione: Similar structure but with a chlorine atom instead of bromine.
1-(3-Bromophenyl)butane-1,3-dione: Similar structure but with a shorter carbon chain.
Uniqueness
1-(3-Bromophenyl)pentane-1,3-dione is unique due to the specific positioning of the bromine atom and the length of the carbon chain, which can influence its reactivity and applications compared to similar compounds.
Propriétés
Formule moléculaire |
C11H11BrO2 |
|---|---|
Poids moléculaire |
255.11 g/mol |
Nom IUPAC |
1-(3-bromophenyl)pentane-1,3-dione |
InChI |
InChI=1S/C11H11BrO2/c1-2-10(13)7-11(14)8-4-3-5-9(12)6-8/h3-6H,2,7H2,1H3 |
Clé InChI |
QQROBCKFFPGRFI-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)CC(=O)C1=CC(=CC=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


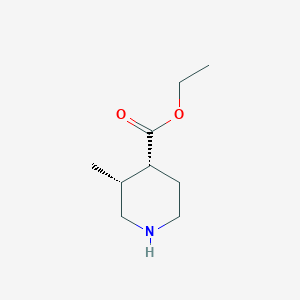
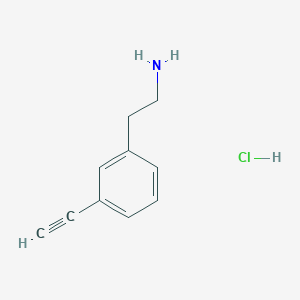
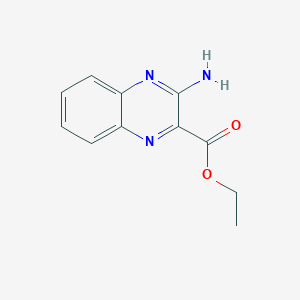
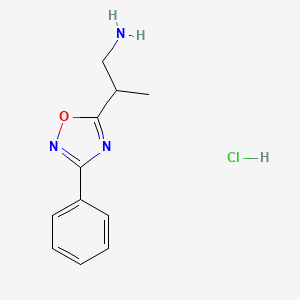
![9-Hydroxybicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B13508933.png)

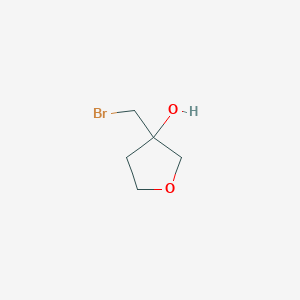
![Methyl 2-[methyl(piperidin-4-yl)amino]acetate dihydrochloride](/img/structure/B13508942.png)
